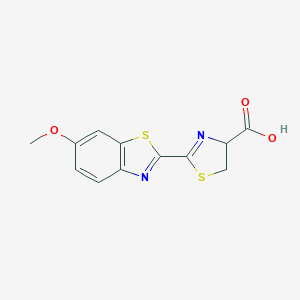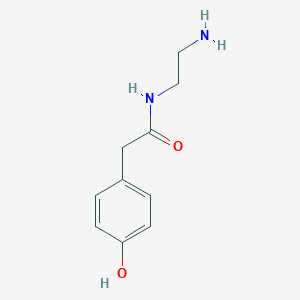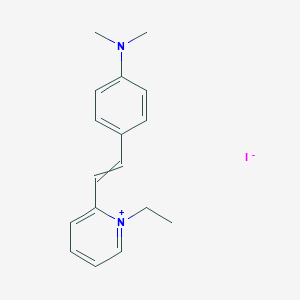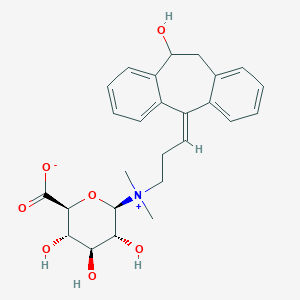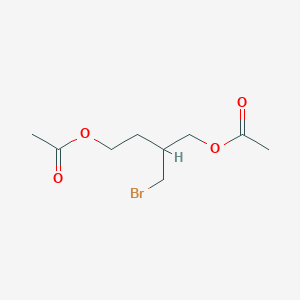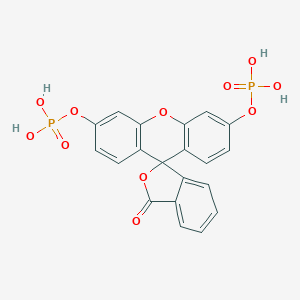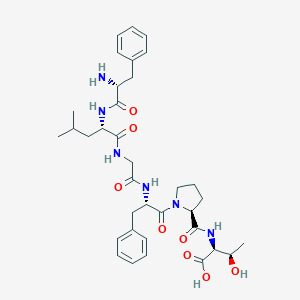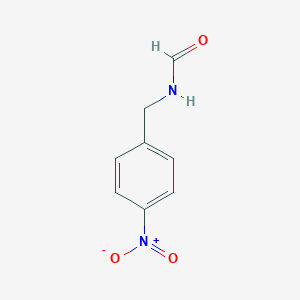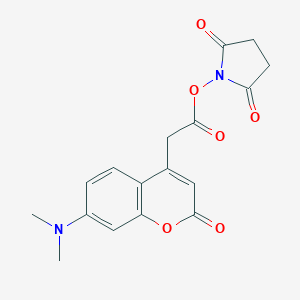
7-ジメチルアミノクマリン-4-酢酸スクシンイミジルエステル
概要
説明
7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester is a fluorescent dye widely used in biochemical and molecular biology research. It is known for its ability to form stable conjugates with amines, making it a valuable tool for labeling and detecting biomolecules.
科学的研究の応用
7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester is extensively used in various scientific fields:
Chemistry: Used as a fluorescent probe for detecting and quantifying amines and other nucleophiles.
Biology: Employed in labeling proteins, peptides, and nucleic acids for fluorescence microscopy and flow cytometry.
Medicine: Utilized in diagnostic assays and imaging techniques to visualize biological processes and disease markers.
Industry: Applied in the development of biosensors and diagnostic devices.
作用機序
Target of Action
The primary target of 7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester are primary amine groups on proteins, peptides, antibodies, and other biomolecules . The compound is utilized in FRET-based studies, acting as the donor dye .
Mode of Action
The compound interacts with its targets by reacting towards primary amine groups on proteins, peptides, antibodies, and other biomolecules . This interaction occurs at a pH range of 7.0-9.0 .
Biochemical Pathways
It is known to be used in fret-based studies , which suggests that it may be involved in pathways where energy transfer between molecules is significant.
Pharmacokinetics
It is known to be soluble in acetonitrile, chloroform, n,n-dimethylformamide, dimethyl sulfoxide, and methanol , which may influence its absorption and distribution in biological systems.
Result of Action
The result of the compound’s action is the generation of a blue fluorescent signal . This signal can be detected and measured, providing a means to study the presence and behavior of the target biomolecules.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and solvent. For instance, the compound reacts towards primary amine groups at a pH range of 7.0-9.0 . Additionally, its solubility in various solvents may affect its distribution and stability in different environments.
生化学分析
Biochemical Properties
The 7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester is known to interact with various enzymes, proteins, and other biomolecules. It is often used in Fluorescence Resonance Energy Transfer (FRET) based studies, acting as the donor dye . The nature of these interactions is primarily through the primary amine groups present in these biomolecules .
Cellular Effects
Given its properties as a fluorescent probe, it is likely to influence cell function by enabling the visualization and tracking of the biomolecules it is attached to .
Molecular Mechanism
The molecular mechanism of action of 7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester involves its reactivity towards primary amine groups. This allows it to form covalent bonds with biomolecules such as proteins, thereby enabling their visualization under fluorescence microscopy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester typically involves the esterification of 7-Dimethylaminocoumarin-4-acetic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dimethylformamide or dichloromethane under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield.
化学反応の分析
Types of Reactions
7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester primarily undergoes substitution reactions, particularly nucleophilic substitution with primary amines. This reaction forms stable amide bonds, which are crucial for its application in labeling biomolecules.
Common Reagents and Conditions
Reagents: Primary amines, N-hydroxysuccinimide, dicyclohexylcarbodiimide
Conditions: Organic solvents (dimethylformamide, dichloromethane), inert atmosphere, room temperature to slightly elevated temperatures
Major Products
The major product of the reaction with primary amines is the corresponding amide, which retains the fluorescent properties of the parent compound.
類似化合物との比較
Similar Compounds
- 7-Methoxycoumarin-4-acetic acid succinimidyl ester
- 7-Diethylaminocoumarin-3-carboxylic acid succinimidyl ester
Uniqueness
7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester is unique due to its specific fluorescent properties, which include a high quantum yield and stability. These characteristics make it particularly suitable for applications requiring sensitive and accurate detection of biomolecules.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[7-(dimethylamino)-2-oxochromen-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-18(2)11-3-4-12-10(7-16(22)24-13(12)9-11)8-17(23)25-19-14(20)5-6-15(19)21/h3-4,7,9H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVIONHAFVXWEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20242389 | |
| Record name | N-Succinimidyl-7-dimethylaminocoumarin-4-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20242389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96686-59-8 | |
| Record name | N-Succinimidyl-7-dimethylaminocoumarin-4-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096686598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Succinimidyl-7-dimethylaminocoumarin-4-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20242389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-DIMETHYLAMINOCOUMARIN-4-ACETIC ACID SUCCINIMIDYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6B7Z57XYL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



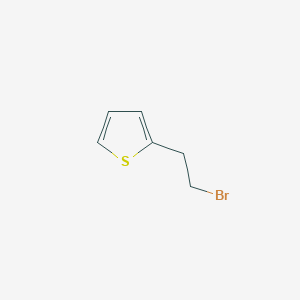
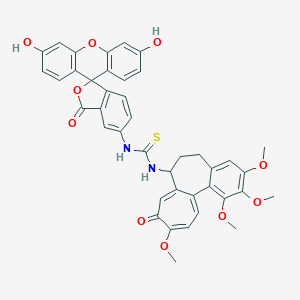
![7-(Dimethylamino)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B149279.png)
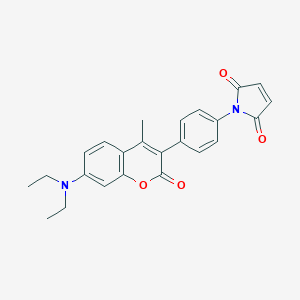
![[(3Ar,4R,6E,10E,11aR)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B149281.png)
